Cas no 540468-96-0 ((1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol)
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-methanol
- (1-Methyl-3-(trifluoroMethyl)-1H-pyrazol-4-yl)Methanol
- [1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
- 3-(TrifluoroMethyl)-1-Methyl-1H-pyrazole-4-Methanol
- (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methanol
- (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol
- 1-methyl-3-trifluoromethyl-1H-pyrazol-4-methanol
- AK-86703
- ANW-45941
- CTK8B4712
- KB-205210
- SureCN2659868
- W6839
- DB-354523
- DTXSID00610305
- F2198-4805
- SCHEMBL2659868
- 540468-96-0
- AS-69782
- E70477
- [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
- EN300-216371
- AKOS006332110
- CS-0215045
- (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
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- MDL: MFCD09040887
- Inchi: 1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3
- InChI Key: JJYUUFIIBBRUQV-UHFFFAOYSA-N
- SMILES: FC(C1C(CO)=CN(C)N=1)(F)F
Computed Properties
- Exact Mass: 180.05111
- Monoisotopic Mass: 180.05104734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T14074-5g |
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-methanol |
540468-96-0 | 98% | 5g |
11988CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T14074-1g |
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-methanol |
540468-96-0 | 98% | 1g |
3200CNY | 2021-05-08 | |
| Alichem | A049005669-5g |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
540468-96-0 | 95% | 5g |
$1055.00 | 2023-09-01 | |
| Chemenu | CM129331-1g |
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
540468-96-0 | 95% | 1g |
$267 | 2021-08-05 | |
| Chemenu | CM129331-5g |
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
540468-96-0 | 95% | 5g |
$987 | 2021-08-05 | |
| TRC | M342075-50mg |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
540468-96-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M342075-100mg |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
540468-96-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M342075-500mg |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
540468-96-0 | 500mg |
$ 340.00 | 2022-06-03 | ||
| Frontier Specialty Chemicals | T14074-1 g |
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-methanol |
540468-96-0 | 1g |
$ 126.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | T14074-5 g |
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-methanol |
540468-96-0 | 5g |
$ 378.00 | 2022-11-04 |
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Chemical Profile of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 540468-96-0)
Compound (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, identified by its CAS number 540468-96-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a methyl group at the 1-position and a trifluoromethyl group at the 3-position of the pyrazole ring, contribute to its unique chemical properties and potential pharmacological effects.
The pyrazole scaffold is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its ability to interact with various biological targets. Pyrazoles are known for their role as key intermediates in the synthesis of bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The introduction of fluorine atoms into the pyrazole ring, as seen in this compound, enhances its metabolic stability and binding affinity to biological receptors. This modification is particularly valuable in drug design, as it can lead to improved pharmacokinetic profiles and reduced susceptibility to degradation by enzymatic processes.
In recent years, there has been a growing interest in fluorinated pyrazoles due to their enhanced bioavailability and therapeutic efficacy. For instance, studies have demonstrated that compounds containing trifluoromethyl groups exhibit increased lipophilicity and binding affinity to enzymes and receptors. This property makes them attractive candidates for developing novel therapeutic agents. The compound (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is no exception and has been explored in various research settings for its potential applications.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex pharmacophores. The methanol moiety at the 4-position provides a reactive site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility is crucial in drug development, where precise molecular modifications can significantly impact a compound's efficacy and safety profile.
The synthesis of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of fluorine atoms, in particular, requires specialized methodologies due to the high reactivity and sensitivity of fluorinating agents. Advanced techniques such as cross-coupling reactions and metal-catalyzed transformations are often employed to achieve high yields and purity levels. These synthetic strategies not only underscore the compound's complexity but also showcase the advancements in synthetic methodologies that enable the production of such intricate molecules.
From a pharmacological perspective, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has shown promise in preclinical studies as a potential therapeutic agent. Its structural features suggest interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. Preliminary data indicate that this compound may exhibit inhibitory effects on these enzymes, leading to therapeutic benefits. However, further research is necessary to fully elucidate its mechanism of action and optimize its pharmacological properties.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques allow researchers to predict how (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, metabolic pathways, and potential side effects. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and increase the likelihood of success in developing novel therapeutics.
In conclusion, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 540468-96-0) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable candidate for further investigation. As our understanding of chemical biology continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
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